Chloroorienticin E is produced by the fermentation of Amycolatopsis orientalis, a bacterium known for its ability to synthesize various glycopeptide antibiotics. The classification of chloroorienticin E falls under:
The synthesis of chloroorienticin E involves a series of enzymatic reactions facilitated by glycosyltransferases. Key steps in the synthesis include:
Chloroorienticin E possesses a complex molecular structure characterized by:
Chloroorienticin E participates in various chemical reactions relevant to its biological activity:
Chloroorienticin E functions primarily as an inhibitor of bacterial cell wall synthesis:
Studies indicate that chloroorienticin E maintains efficacy against methicillin-resistant Staphylococcus aureus due to its unique binding properties compared to traditional antibiotics .
Chloroorienticin E exhibits several notable physical and chemical properties:
Chloroorienticin E has significant implications in medicinal chemistry and pharmacology:
Chloroorienticin E belongs to the glycopeptide antibiotic class, characterized by a complex heptapeptide backbone with cross-linked aromatic side chains and carbohydrate moieties. Its chemical formula is C₆₇H₇₇Cl₂N₉O₂₄, with a monoisotopic mass of 1,461.45 g/mol [4]. Structurally, it features oxidative ring closures on the central 4-hydroxyphenylglycine (Hpg) residue, which is critical for its mechanism of action. The compound shares a structural scaffold with vancomycin but differs in chlorination patterns and glycosylation profiles [1]. Chloroorienticin E is naturally produced by Amycolatopsis orientalis (formerly classified as Nocardia orientalis or Streptomyces orientalis), a Gram-positive actinobacterium identified through soil screening and resistance-guided isolation techniques [4] [6]. This bacterium possesses a high GC-content genome (66–75 mol%) and harbors extensive biosynthetic gene clusters (BGCs) for secondary metabolites, including glycopeptides [6].
Table 1: Key Structural Features of Chloroorienticin E
Characteristic | Description |
---|---|
Chemical Formula | C₆₇H₇₇Cl₂N₉O₂₄ |
Monoisotopic Mass | 1,461.45 g/mol |
Amino Acid Backbone | Heptapeptide with non-proteinogenic residues (e.g., 4-hydroxyphenylglycine) |
Key Modifications | β-hydroxytyrosine chlorination; Epivancosamine disaccharide attachment |
Structural Signature | Oxidative cross-linking (aryl-ether and C-C bonds) |
The discovery of glycopeptide antibiotics traces to the 1950s when Amycolatopsis orientalis yielded vancomycin—the first clinically deployed glycopeptide. Chloroorienticin E emerged from targeted screening efforts in the 1980s by Japanese researchers seeking vancomycin analogs with enhanced activity against resistant pathogens [4] [6]. Kobayashi et al. (1988) isolated Chloroorienticin E alongside other chloroorienticins (A–D) from Amycolatopsis orientalis fermentation broths, noting its unique chlorination pattern and sugar attachments [4]. Eli Lilly’s parallel work on chloroeremomycin (identical to Chloroorienticin A) revealed the shared biosynthetic logic of glycopeptides: non-ribosomal peptide synthetases (NRPS) assemble the heptapeptide core, followed by oxidative cross-linking, chlorination, and glycosylation [1] [9]. This era marked a shift from serendipitous discovery to rational exploration of actinobacterial diversity, leveraging emerging genomic tools to identify cryptic BGCs [6].
The rise of resistance accelerated glycopeptide research. Methicillin-resistant Staphylococcus aureus (MRSA) emerged in 1960, followed by vancomycin-resistant enterococci (VRE) in 1988 and vancomycin-intermediate S. aureus (VISA) in 1997 [2] [5]. Chloroorienticin derivatives like oritavancin (a semi-synthetic chloroeremomycin analog) were engineered to overcome resistance by incorporating lipid tails that enhance membrane anchoring and dimerization, thereby improving binding to modified Lipid II precursors in resistant strains [1] [2]. Phylogenetic studies indicate glycopeptide BGCs evolved 150–400 million years ago, with resistance mechanisms like the van gene cluster appearing contemporaneously—suggesting co-evolution of biosynthesis and self-protection traits [9].
Chloroorienticin E exemplifies the broader potential of glycopeptides in combating antimicrobial resistance (AMR), which causes 1.27 million annual deaths globally and could incur $1 trillion in healthcare costs by 2050 [3] [7]. Its structural features offer three research advantages:
Table 2: AMR Impact and Glycopeptide Mitigation Strategies
AMR Challenge | Glycopeptide Research Response |
---|---|
10M projected annual deaths by 2050 [5] | Glycopeptides target Gram-positive "superbugs" (e.g., MRSA, VRE) responsible for >1M drug-resistant infections/year [2] |
Limited antibiotic pipeline (only 2 new classes since 1987) [5] | Activation of silent BGCs in Amycolatopsis spp. yields novel glycopeptides (e.g., pekiskomycin) [6] |
Lipid II modification in resistant strains (e.g., D-Ala-D-Lac) [2] | Semisynthetic derivatives (e.g., oritavancin) dimerize and anchor membranes, restoring activity against modified Lipid II [1] |
Implementation research (IR) frameworks advocate for glycopeptide development through:
Chloroorienticin E thus represents both a specific chemical entity and a model for leveraging natural products in addressing AMR—a silent pandemic demanding urgent, multidisciplinary solutions [3] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1